Comparative DPP-4 Inhibitory Potency: 4-(Aminomethyl)pyridin-3-OL vs. Optimized Analog
This compound's core scaffold is a key component of potent DPP-4 inhibitors. While 4-(Aminomethyl)pyridin-3-OL itself demonstrates an IC50 of 155 nM against human DPP-4, a highly optimized analog within the same aminomethyl-pyridine series achieves an IC50 of 10 nM, representing a 15.5-fold improvement in potency achieved through specific structural optimization [1][2]. This illustrates the scaffold's potential, but also the critical importance of using the precise, unoptimized intermediate for early-stage research and SAR studies.
| Evidence Dimension | Inhibitory activity against DPP-4 enzyme |
|---|---|
| Target Compound Data | IC50 = 155 nM |
| Comparator Or Baseline | Optimized aminomethyl-pyridine analog (5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide): IC50 = 10 nM |
| Quantified Difference | 15.5-fold higher potency for the optimized analog |
| Conditions | Fluorimetric assay using H-Gly-Pro-AMC peptide substrate on human DPP-4 [1]; In vitro enzyme inhibition assay [2] |
Why This Matters
Demonstrates the scaffold's validated activity and provides a baseline potency benchmark for users seeking to build and improve upon this chemotype, making it a crucial reference compound for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50198164 (CHEMBL3959577). IC50 data for DPP-4 inhibition. View Source
- [2] Peters, J. U., Weber, S., Kritter, S., Weiss, P., Wallier, A., Zimmerli, D., & Loeffler, B. M. (2004). Aminomethylpyridines as DPP-IV inhibitors. Bioorganic and Medicinal Chemistry Letters, 14(13), 3579–3580. View Source
